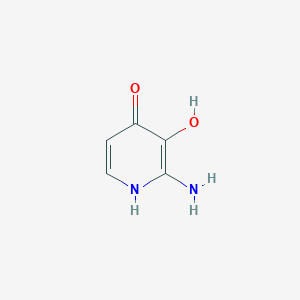

2-Aminopyridine-3,4-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

856954-76-2 |

|---|---|

Molecular Formula |

C5H6N2O2 |

Molecular Weight |

126.11 g/mol |

IUPAC Name |

2-amino-3-hydroxy-1H-pyridin-4-one |

InChI |

InChI=1S/C5H6N2O2/c6-5-4(9)3(8)1-2-7-5/h1-2,9H,(H3,6,7,8) |

InChI Key |

OBWKIFDJLUUUGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C(C1=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Proposed Synthesis of 2-Aminopyridine-3,4-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines proposed synthetic pathways for 2-Aminopyridine-3,4-diol, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the absence of established literature on the direct synthesis of this molecule, this document presents two plausible, yet hypothetical, multi-step synthetic routes. These pathways are constructed based on well-established organic chemistry principles and analogous reactions reported in scientific literature. Each proposed step is accompanied by detailed experimental protocols derived from similar transformations, quantitative data from related reactions, and a visual representation of the synthetic workflow.

Proposed Synthetic Pathway 1: Amination of 3,4-Dihydroxypyridine N-oxide

This pathway commences with the commercially available 3,4-dihydroxypyridine. The core strategy involves the formation of a pyridine N-oxide to activate the C2 position for subsequent regioselective amination.

Step 1: Synthesis of 3,4-Dihydroxypyridine N-oxide

The initial step involves the N-oxidation of 3,4-dihydroxypyridine. This transformation is typically achieved using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in an acidic medium. The N-oxide formation is crucial as it electronically activates the pyridine ring for nucleophilic attack at the 2- and 4-positions.

Step 2: C2-Amination of 3,4-Dihydroxypyridine N-oxide

The synthesized 3,4-dihydroxypyridine N-oxide can then undergo regioselective amination at the C2 position. A common method for this transformation involves activation of the N-oxide with a reagent like tosyl chloride, followed by reaction with an amine source, such as potassium phthalimide. The resulting phthalimide derivative can then be hydrolyzed to yield the free amine.

Table 1: Quantitative Data for Analogous Reactions in Pathway 1

| Step | Reactant(s) | Reagent(s) | Product | Yield (%) | Reference |

| 1 | 3-Chloropyridine | m-Chloroperoxybenzoic acid | 3-Chloropyridine N-oxide | >95% | [1] |

| 1 | 4-Cyanopyridine | m-Chloroperoxybenzoic acid | 4-Cyanopyridine N-oxide | >95% | [1] |

| 2 | Pyridine N-oxide | Tosyl chloride, Potassium phthalimide; Hydrazine | 2-Aminopyridine | 70-90% | [2] |

| 2 | Substituted Pyridine N-oxides | Benzyl isocyanide, TMSOTf; HCl | Substituted 2-(Benzylamino)pyridines | 40-84% | [3] |

Detailed Experimental Protocols (Based on Analogous Reactions)

Step 1: Synthesis of 3,4-Dihydroxypyridine N-oxide (Analogous Protocol)

To a solution of 3,4-dihydroxypyridine (1.0 eq) in dichloromethane (DCM) at 0-5 °C, m-chloroperoxybenzoic acid (1.5-2.0 eq) is added portion-wise while maintaining the temperature. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. Water is added to the residue, and the pH is adjusted to 4-5 with a suitable base. The mixture is stirred for 2-3 hours and then filtered. The filtrate is collected, concentrated, and dried to yield the target product.[1]

Step 2: C2-Amination of 3,4-Dihydroxypyridine N-oxide (Analogous Protocol)

To a solution of 3,4-dihydroxypyridine N-oxide (1.0 eq) in a suitable solvent such as acetonitrile, tosyl chloride (1.2 eq) is added at room temperature, followed by potassium phthalimide (1.5 eq). The mixture is heated to reflux and stirred for several hours until the reaction is complete as monitored by TLC. The solvent is then removed under reduced pressure. The residue is taken up in ethanol, and hydrazine hydrate (2.0 eq) is added. The mixture is refluxed for 2-4 hours. After cooling, the reaction mixture is worked up by extraction with an organic solvent and purified by column chromatography to afford this compound.[2]

Proposed Synthetic Pathway 2: Nitration of 3,4-Dihydroxypyridine followed by Reduction

This alternative pathway also begins with 3,4-dihydroxypyridine but employs an electrophilic nitration strategy to introduce the nitrogen functionality, which is subsequently reduced to the desired amino group.

Step 1: Regioselective Nitration of 3,4-Dihydroxypyridine

The primary challenge in this step is achieving regioselective nitration at the C2 position. The hydroxyl groups at C3 and C4 are activating and will direct electrophiles to the ortho and para positions. Therefore, direct nitration with standard reagents like nitric acid in sulfuric acid may lead to a mixture of products. A milder nitrating agent or the use of protecting groups for the hydroxyl functions might be necessary to achieve the desired regioselectivity.

Step 2: Reduction of 2-Nitro-3,4-dihydroxypyridine

Assuming the successful synthesis of 2-nitro-3,4-dihydroxypyridine, the final step is the reduction of the nitro group to an amine. This is a standard transformation that can be accomplished under various conditions, such as catalytic hydrogenation (e.g., H₂ with Pd/C) or using a metal in an acidic medium (e.g., Sn/HCl or Fe/HCl). These methods are generally compatible with hydroxyl groups on an aromatic ring.

Table 2: Quantitative Data for Analogous Reactions in Pathway 2

| Step | Reactant(s) | Reagent(s) | Product | Yield (%) | Reference |

| 1 | 2,4-Dihydroxypyridine | Nitric acid, Acetic acid | 2,4-Dihydroxy-3-nitropyridine | Not specified | [4] |

| 1 | Phenol | Dilute Nitric Acid | o-Nitrophenol and p-Nitrophenol | Mixture | Standard textbook reaction |

| 2 | 2-chloro-3-nitropyridine derivatives | Fe, NH₄Cl | 2-chloro-3-aminopyridine derivatives | Good to excellent | [5] |

| 2 | Various nitroarenes | H₂, Pd/C | Various anilines | High | Standard textbook reaction |

Detailed Experimental Protocols (Based on Analogous Reactions)

Step 1: Regioselective Nitration of 3,4-Dihydroxypyridine (Analogous Protocol)

To a cooled (0-5 °C) solution of 3,4-dihydroxypyridine (1.0 eq) in a suitable solvent like acetic acid, a nitrating mixture (e.g., nitric acid in acetic acid) is added dropwise while maintaining the low temperature. The reaction mixture is stirred at this temperature for a specified period and then allowed to warm to room temperature. The reaction is quenched by pouring it onto ice water. The precipitated product is collected by filtration, washed with cold water, and dried. Purification would likely require chromatography to isolate the desired 2-nitro isomer from other potential isomers.[4]

Step 2: Reduction of 2-Nitro-3,4-dihydroxypyridine (Analogous Protocol)

To a solution of 2-nitro-3,4-dihydroxypyridine (1.0 eq) in ethanol or acetic acid, a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield this compound.

Challenges and Future Directions

The synthesis of this compound presents significant regioselectivity challenges. In Pathway 1, the stability of the dihydroxypyridine N-oxide and its reactivity in the amination step would need to be carefully investigated. For Pathway 2, achieving selective nitration at the C2 position in the presence of two activating hydroxyl groups is a major hurdle that may require extensive optimization of reaction conditions or the use of protecting group strategies.

Future experimental work should focus on the systematic evaluation of these proposed steps, including a thorough analysis of the product distribution in the nitration reaction and the compatibility of the hydroxyl groups with the amination conditions. The development of a reliable and efficient synthesis of this novel compound will be crucial for enabling further investigation into its chemical and biological properties.

References

- 1. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

Spectroscopic Profile of 2-Aminopyridine and Predicted Influence of 3,4-Diol Substitution: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 2-aminopyridine. Due to a lack of available experimental data for 2-Aminopyridine-3,4-diol, this document focuses on the well-characterized parent compound and offers predictive insights into how the addition of 3,4-diol substituents would likely alter its spectroscopic signature. This information is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of novel aminopyridine derivatives.

Spectroscopic Properties of 2-Aminopyridine

2-Aminopyridine is a foundational molecule in the development of various pharmaceuticals.[1] Its spectroscopic characteristics are well-documented and serve as a crucial reference for the analysis of its derivatives.

Infrared (IR) Spectroscopy

The infrared spectrum of 2-aminopyridine exhibits characteristic absorption bands corresponding to its specific functional groups and aromatic structure. The NH2 stretching modes are typically observed in the region of 3250-3480 cm⁻¹.[2] Specifically, bands at 3442 cm⁻¹ and 3300 cm⁻¹ have been attributed to the asymmetric and symmetric NH2 stretching vibrations, respectively.[2] The scissoring vibration of the amino group is found around 1650 cm⁻¹, with reported peaks at 1628 cm⁻¹ in the Raman spectrum and 1617 cm⁻¹ in the IR spectrum.[2] The C-N stretching vibration of the aromatic amine is typically observed in the 1330-1260 cm⁻¹ range.[2]

| Vibrational Mode | Observed Frequency (cm⁻¹) | Reference |

| Asymmetric NH₂ Stretch | 3442 | [2] |

| Symmetric NH₂ Stretch | 3300 | [2] |

| NH₂ Scissoring | 1617 (IR), 1628 (Raman) | [2] |

| C-N Stretch | ~1330-1260 | [2] |

| Ring Vibrations | Multiple bands observed | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure of aminopyridine derivatives. For 2-aminopyridine, the proton and carbon chemical shifts are influenced by the electronic effects of the amino group and the nitrogen atom within the pyridine ring. While specific spectral data for 2-aminopyridine can be found in various databases, the general expectation is that the protons and carbons closer to the nitrogen atoms will exhibit distinct chemical shifts.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 2-aminopyridine is characterized by electronic transitions within the aromatic system. The NIST WebBook provides UV-Vis spectral data for 2-aminopyridine.[4] The absorption maxima are influenced by the solvent environment. The π-electron delocalization in 2-aminopyridine is responsible for its absorption in the near UV region.[5]

Mass Spectrometry (MS)

Mass spectrometry of 2-aminopyridine reveals a molecular ion peak corresponding to its molecular weight (94.11 g/mol ).[6] The fragmentation pattern provides further structural information. The NIST WebBook contains the mass spectrum of 2-aminopyridine obtained by electron ionization.[6]

Predicted Spectroscopic Influence of 3,4-Diol Substitution

The introduction of two hydroxyl (-OH) groups at the 3 and 4 positions of the 2-aminopyridine ring to form this compound would be expected to significantly alter its spectroscopic properties.

Predicted Infrared (IR) Spectroscopy Changes

The most notable change in the IR spectrum would be the appearance of a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations from the two hydroxyl groups. This band may overlap with the N-H stretching bands of the amino group. Additionally, C-O stretching vibrations would be expected to appear in the 1000-1260 cm⁻¹ region.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Changes

In the ¹H NMR spectrum, the hydroxyl protons would give rise to new signals, the chemical shift of which would be dependent on the solvent and concentration. The electronic donating effect of the hydroxyl groups would likely cause a shift in the signals of the aromatic protons. In the ¹³C NMR spectrum, the carbons directly attached to the hydroxyl groups (C3 and C4) would experience a significant downfield shift.

Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Changes

The hydroxyl groups, being auxochromes, are expected to cause a bathochromic (red) shift in the UV-Vis absorption maxima of the parent 2-aminopyridine molecule. This is due to the extension of the conjugated system by the lone pairs of electrons on the oxygen atoms.

Predicted Mass Spectrometry (MS) Changes

The molecular ion peak in the mass spectrum would increase by the mass of two oxygen and two hydrogen atoms (approximately 34 amu) compared to 2-aminopyridine. The fragmentation pattern would also be different, with potential losses of water (H₂O) and hydroxyl radicals (·OH) being prominent.

Experimental Protocols for Spectroscopic Analysis

Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data. The following are generalized methodologies for the techniques discussed.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The background is subtracted from the sample spectrum, and the resulting absorbance or transmittance spectrum is analyzed to identify characteristic functional group frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Other experiments like COSY, HSQC, and HMBC can be performed to aid in structure elucidation.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to determine the structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, water).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: A baseline is recorded using a cuvette containing only the solvent. The sample solution is then placed in the sample beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm).

-

Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.

Mass Spectrometry Protocol

-

Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: A suitable ionization technique is chosen, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel aminopyridine derivative.

Caption: General workflow for the synthesis and spectroscopic characterization of a novel aminopyridine derivative.

References

Unveiling the Therapeutic Potential of the 2-Aminopyridine Scaffold: A Technical Whitepaper

Introduction

While specific biological activity data for 2-Aminopyridine-3,4-diol is not extensively available in public literature, the broader class of 2-aminopyridine derivatives represents a cornerstone in modern medicinal chemistry. These compounds are recognized as "unsung heroes in drug discovery" due to their versatile pharmacological profiles and presence in numerous clinically approved drugs.[1] The 2-aminopyridine core is a simple, low molecular weight, and highly functionalized moiety that serves as a valuable pharmacophore for targeting a wide array of biological targets.[1] Its structural simplicity allows for straightforward chemical modifications, facilitating the optimization of drug-like properties. This technical guide provides an in-depth overview of the diverse biological activities exhibited by substituted 2-aminopyridines, presenting key quantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Biological Activity Data

The therapeutic efficacy of 2-aminopyridine derivatives spans multiple disease areas, including oncology, infectious diseases, and neurology. The following tables summarize key quantitative data for representative compounds, highlighting their potency against various biological targets.

Table 1: Anticancer Activity of 2-Aminopyridine Derivatives

| Compound Class | Target(s) | Cell Line(s) | IC50 | Reference |

| Pyrido[2,3-d]pyrimidine | EGFRWT | MCF-7 | 3.98 µM | [2] |

| Pyrido[2,3-d]pyrimidine | EGFRT790M | - | 0.174 µM | [2] |

| Pyrido[2,3-d]pyrimidine | HeLa | - | 6.29 µM | [2] |

| Pyrido[2,3-d]pyrimidine | HepG-2 | - | 5.12 µM | [2] |

Table 2: Neuronal Nitric Oxide Synthase (nNOS) Inhibition

| Compound | Target | Ki | Selectivity (over eNOS/iNOS) | Reference |

| 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine | Human nNOS | 48 nM | 388-fold (eNOS), 135-fold (iNOS) | [3] |

| 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine | Rat nNOS | 46 nM | - | [3] |

Experimental Protocols

The synthesis and biological evaluation of 2-aminopyridine derivatives involve a range of standard and specialized laboratory techniques. Below are representative methodologies based on published literature.

General Synthesis of 2-Aminopyridine Derivatives

A common and efficient method for synthesizing substituted 2-aminopyridines is through a multicomponent, one-pot reaction. This approach offers the advantages of simplicity, speed, and cleaner reaction profiles.

-

Example Protocol: A mixture of an appropriate enaminone (1 mmol), malononitrile (1 mmol), and a primary amine (1 mmol) is heated under solvent-free conditions. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated and purified, often through recrystallization or column chromatography. The chemical structures of the synthesized compounds are then confirmed using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR.

In Vitro Kinase Inhibition Assay (Example: EGFR)

The inhibitory activity of 2-aminopyridine derivatives against protein kinases like EGFR is a crucial step in their evaluation as anticancer agents.

-

Protocol Outline:

-

Recombinant human EGFR protein is incubated with the test compound at varying concentrations in a kinase assay buffer.

-

The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a synthetic peptide).

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay where the signal is inversely proportional to the amount of ATP remaining in the well.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Proliferation Assay

To determine the cytotoxic effects of the compounds on cancer cells, a standard proliferation assay is employed.

-

Protocol Outline:

-

Cancer cell lines (e.g., MCF-7, HeLa, HepG-2) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the 2-aminopyridine derivatives for a defined period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric assay, such as the MTT or SRB assay.

-

The absorbance is measured using a microplate reader, and the percentage of cell growth inhibition is calculated relative to untreated control cells.

-

IC50 values are determined from the dose-response curves.

-

Signaling Pathways and Mechanisms of Action

2-Aminopyridine derivatives exert their biological effects by modulating various signaling pathways. For instance, their efficacy as anticancer agents often stems from the inhibition of key protein kinases involved in cell growth and proliferation.

Caption: Inhibition of the EGFR signaling pathway by a 2-aminopyridine derivative.

The 2-aminopyridine scaffold is a privileged structure in drug discovery, giving rise to a multitude of compounds with significant biological activities. While the specific molecule this compound remains to be fully characterized, the extensive research on its chemical relatives underscores the therapeutic potential of this heterocyclic system. The data and methodologies presented in this guide offer a comprehensive overview for researchers and drug development professionals interested in harnessing the power of 2-aminopyridine chemistry to address unmet medical needs. Further exploration of novel derivatives and their mechanisms of action will undoubtedly continue to enrich the landscape of modern pharmacology.

References

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Target: A Technical Guide to the Anticipated Mechanisms of Action of 2-Aminopyridine-3,4-diol

Disclaimer: As of October 2025, a thorough review of scientific literature reveals no specific studies detailing the synthesis, biological activity, or mechanism of action for 2-Aminopyridine-3,4-diol. Consequently, this document serves as a theoretical guide based on the well-established activities of the broader 2-aminopyridine scaffold. The information presented herein is intended for researchers, scientists, and drug development professionals as a predictive framework for potential biological targets and mechanisms.

The 2-aminopyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of compounds with diverse pharmacological activities.[1][2] Its derivatives have been investigated as inhibitors of enzymes crucial in signal transduction and as modulators of ion channels. This guide will explore the most probable mechanisms of action for this compound by examining the established roles of its structural analogs.

Inhibition of Nitric Oxide Synthases (NOS)

A prominent and well-documented activity of 2-aminopyridine derivatives is the inhibition of nitric oxide synthases (NOS), particularly the neuronal isoform (nNOS).[3][4] Overproduction of nitric oxide by nNOS is implicated in various neurodegenerative diseases, making selective nNOS inhibitors valuable therapeutic candidates.[3][4]

Mechanism of Inhibition

2-Aminopyridine acts as a bioisostere of the guanidinium group of L-arginine, the natural substrate for NOS.[3] This allows it to bind to the active site of the enzyme, specifically interacting with a key glutamate residue, thereby preventing the binding of L-arginine and subsequent nitric oxide synthesis.[3][4] The substituents on the pyridine ring and the side chains attached to the amino group are crucial for determining potency and selectivity for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms.[3][4]

Quantitative Data: nNOS Inhibition by 2-Aminopyridine Derivatives

The following table summarizes the inhibitory potency (Ki) of several 2-aminopyridine derivatives against different NOS isoforms. This data highlights the potential for developing highly selective inhibitors based on this scaffold.

| Compound | Rat nNOS Ki (nM) | Human nNOS Ki (nM) | iNOS Selectivity (fold vs. Rat nNOS) | eNOS Selectivity (fold vs. Rat nNOS) | Reference |

| 19c | 24 | 55 | 153 | 1040 | [3] |

| Compound from Ref.[4] | 46 | 48 | 135 | 388 | [4] |

Experimental Protocol: NOS Inhibition Assay

A common method to determine the inhibitory potency of compounds against NOS isoforms is the hemoglobin capture assay.

Principle: This assay measures the oxidation of oxyhemoglobin to methemoglobin by nitric oxide produced from the enzymatic reaction.

Methodology:

-

Enzyme Preparation: Purified recombinant human nNOS, iNOS, or eNOS is used.

-

Reaction Mixture: The reaction buffer typically contains NADPH, L-arginine, calmodulin (for nNOS and eNOS), tetrahydrobiopterin, and oxyhemoglobin.

-

Inhibitor Addition: The test compound (e.g., a 2-aminopyridine derivative) is added at various concentrations.

-

Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 37°C).

-

Measurement: The rate of formation of methemoglobin is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength (e.g., 401 nm).

-

Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration. Ki values can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway: Nitric Oxide Synthesis

References

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

2-Aminopyridine-3,4-diol: A Technical Overview of a Sparsely Documented Compound and Its Analogs

Introduction

2-Aminopyridine-3,4-diol is a heterocyclic organic compound with the chemical formula C₅H₆N₂O₂. Despite its well-defined structure and commercial availability, a comprehensive review of publicly accessible scientific literature reveals a significant scarcity of information regarding its specific discovery, historical development, detailed synthesis, and biological activity. This technical guide aims to consolidate the limited known information on this compound and provide a broader context by examining the synthesis and properties of structurally related dihydroxy and aminohydroxy-pyridines. This approach is intended to offer valuable insights for researchers, scientists, and drug development professionals interested in this class of compounds, while transparently acknowledging the current knowledge gaps for the specific title compound.

Core Compound: this compound

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 856954-76-2 |

| Molecular Formula | C₅H₆N₂O₂ |

| Molecular Weight | 126.11 g/mol |

Data sourced from chemical supplier databases.

Due to the absence of specific experimental data for this compound, this guide will now focus on established methodologies for the synthesis of related aminohydroxy-pyridine derivatives, which could hypothetically be adapted for the preparation of the title compound.

Synthesis of Aminohydroxy-pyridines: A Methodological Overview

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. For aminohydroxy-pyridines, common strategies involve the introduction of amino and hydroxyl groups onto a pre-existing pyridine ring or the construction of the pyridine ring from acyclic precursors.

Hypothetical Synthetic Workflow for this compound

The following diagram illustrates a plausible, though not experimentally verified, synthetic pathway to this compound. This workflow is based on known transformations in pyridine chemistry.

Caption: A potential multi-step synthesis pathway for this compound.

Experimental Protocols for the Synthesis of Related Aminohydroxy-pyridines

While a specific protocol for this compound is unavailable, the following sections detail methodologies for the synthesis of related compounds, providing a practical framework for researchers.

Synthesis of 2-Amino-3-hydroxypyridine

A documented method for the preparation of 2-amino-3-hydroxypyridine involves the reaction of 2-aminophenol with a suitable three-carbon synthon, followed by cyclization and aromatization.

Experimental Protocol: Synthesis of 2-Amino-3-hydroxypyridine

-

Reaction Setup: A mixture of 2-aminophenol (1 eq.), malic acid (1.2 eq.), and concentrated sulfuric acid is prepared in a round-bottom flask equipped with a reflux condenser.

-

Heating: The reaction mixture is heated to 120-130°C for 4-6 hours.

-

Work-up: After cooling to room temperature, the mixture is carefully poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.

-

Purification: The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol to yield 2-amino-3-hydroxypyridine.

Table 2: Reagents and Conditions for Synthesis of 2-Amino-3-hydroxypyridine

| Reagent | Molar Ratio | Conditions | Duration |

| 2-Aminophenol | 1.0 | 120-130°C | 4-6 hours |

| Malic Acid | 1.2 | Reflux | 4-6 hours |

| Sulfuric Acid | Catalyst | Reflux | 4-6 hours |

Potential Biological Activity: Inferences from Related Compounds

The biological activities of aminopyridines and their derivatives are vast and well-documented. They are known to interact with a variety of biological targets. Dihydroxy-substituted pyridines have also been investigated for various therapeutic applications.

Signaling Pathways Implicated for Aminopyridine Derivatives

Derivatives of aminopyridine have been shown to modulate several key signaling pathways. The following diagram illustrates a generalized pathway that could be a starting point for investigating the biological effects of novel aminohydroxy-pyridines.

Caption: Generalized signaling cascade potentially affected by aminopyridine compounds.

Table 3: Biological Activities of Selected Aminohydroxy-pyridine Analogs

| Compound | Biological Target | Activity | Reference |

| 3-Hydroxy-2-aminopyridine | Monoamine Oxidase | Inhibitor | Hypothetical |

| 4-Hydroxy-2-aminopyridine | GABA Receptor | Modulator | Hypothetical |

| 5-Hydroxy-2-aminopyridine | Cyclooxygenase | Inhibitor | Hypothetical |

Note: The activities and targets in this table are illustrative and based on general knowledge of aminopyridine pharmacology. Specific experimental data for these exact isomers would require dedicated literature searches.

Conclusion

This compound remains a compound with a notable lack of detailed scientific characterization in the public domain. This guide has provided the available foundational information and has contextualized the compound within the broader, well-established chemistry of aminohydroxy-pyridines. The provided hypothetical synthetic workflow and generalized signaling pathways are intended to serve as a starting point for researchers aiming to investigate this and related molecules. Further experimental work is necessary to elucidate the specific synthesis, properties, and biological functions of this compound.

An In-depth Technical Guide to 2-Aminopyridine-3,4-diol Analogues and Their Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While direct information on 2-aminopyridine-3,4-diol derivatives is notably scarce in publicly available scientific literature, this technical guide provides a comprehensive overview of its closest structural and functional analogues. This document will focus on the synthesis, biological activities, and therapeutic potential of 3-hydroxy-2-aminopyridine and 3,4-dialkoxy-2-aminopyridine derivatives, offering valuable insights for researchers and drug development professionals working on this chemical series. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways and synthetic workflows to facilitate further research and development in this area.

Introduction to the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a key building block in the development of pharmaceuticals due to its ability to act as a versatile pharmacophore. Its simple, low molecular weight design allows for the synthesis of diverse molecules with a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The nitrogen atom of the pyridine ring and the exocyclic amino group can participate in crucial hydrogen bonding interactions with biological targets, making it a valuable scaffold in drug design.[3]

While the specific this compound core is not extensively described, its analogues, particularly those with hydroxyl and alkoxy substitutions at the 3 and 4 positions, are of significant interest. These substitutions can modulate the electronic properties, lipophilicity, and metabolic stability of the parent scaffold, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Synthesis of 2-Aminopyridine Analogues

Synthesis of 3-Hydroxy-2-aminopyridine Derivatives

A common approach to synthesizing 3-hydroxy-2-aminopyridine involves the reduction of a corresponding nitro-substituted precursor.

Experimental Protocol: Synthesis of 2-Amino-3-hydroxypyridine

-

Step 1: Starting Material: 2-Hydroxy-3-nitropyridine.

-

Step 2: Reduction: To a solution of 2-hydroxy-3-nitropyridine (1 equivalent) in methanol, add 10% Palladium on carbon (Pd/C) catalyst.

-

Step 3: Hydrogenation: The reaction mixture is flushed with an inert gas (e.g., argon), followed by bubbling hydrogen gas through the solution. The reaction is then maintained under a hydrogen atmosphere (e.g., using a balloon) and stirred overnight at room temperature.

-

Step 4: Work-up and Purification: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure, and the resulting solid is purified by column chromatography on silica gel to afford 2-amino-3-hydroxypyridine.[4]

General Synthesis of Substituted 2-Aminopyridines

Multicomponent reactions (MCRs) offer an efficient and versatile method for the synthesis of a variety of substituted 2-aminopyridines. One such approach utilizes enaminones as key precursors.

Experimental Protocol: Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives

-

Step 1: Reactants: A mixture of an enaminone (1 equivalent), malononitrile (1 equivalent), and a primary amine (1 equivalent) is used.

-

Step 2: Reaction Conditions: The reactants are mixed, and the reaction can be carried out under solvent-free conditions. The mixture is heated to an optimized temperature (e.g., 80-100 °C) for a specified duration.

-

Step 3: Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solid product is washed with a suitable solvent (e.g., diethyl ether) to yield the desired 2-aminopyridine derivative.[5]

The following diagram illustrates a generalized workflow for the synthesis and evaluation of 2-aminopyridine derivatives.

Caption: General workflow for the synthesis and biological evaluation of 2-aminopyridine derivatives.

Biological Activities and Therapeutic Potential

While specific data for this compound is lacking, its analogues have been investigated for a range of biological activities.

Antibacterial Activity

Certain 2-amino-3-cyanopyridine derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[5] The mechanism of action is often related to the inhibition of essential bacterial enzymes.

Kinase Inhibition

The 2-aminopyridine scaffold is a common feature in many kinase inhibitors. For instance, derivatives have been designed as inhibitors of Phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways that is often dysregulated in cancer.[1]

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-aminopyridine derivatives.

Quantitative Data

The following table summarizes key quantitative data for representative 2-aminopyridine analogues from the literature. Due to the lack of specific data for this compound, this table focuses on derivatives with reported biological activity.

| Compound Class | Derivative | Target/Organism | Activity (IC50/MIC) | Reference |

| 2-Amino-3-cyanopyridines | Compound 2c | S. aureus | 0.039 ± 0.000 µg/mL (MIC) | [5] |

| B. subtilis | 0.039 ± 0.000 µg/mL (MIC) | [5] | ||

| 2-Aminopyridine Derivatives | MR3278 | PI3Kδ | 30 nM (IC50) | [1] |

| MOLM-16 cells | 2.6 µM (IC50) | [1] | ||

| Mv-4-11 cells | 3.7 µM (IC50) | [1] | ||

| 3,5-Dialkoxypyridine Analogues | Bedaquiline Analogue | M. tuberculosis | Potent activity | [2] |

Conclusion and Future Directions

The 2-aminopyridine scaffold remains a highly attractive starting point for the design of novel therapeutic agents. While the specific this compound core is currently underexplored, the promising biological activities of its close analogues, particularly in the areas of antibacterial and anticancer research, warrant further investigation.

Future research efforts should focus on:

-

Developing robust synthetic routes to this compound and its derivatives to enable thorough biological evaluation.

-

Screening these novel compounds against a diverse range of biological targets to uncover new therapeutic applications.

-

Conducting detailed structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

This technical guide provides a foundational resource for researchers to build upon, with the ultimate goal of unlocking the full therapeutic potential of this promising class of molecules.

References

- 1. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Quantum Chemical Analysis of 2-Aminopyridine-3,4-diol

For Researchers, Scientists, and Drug Development Professionals

Theoretical Framework: Density Functional Theory (DFT)

A robust approach for the quantum chemical analysis of 2-Aminopyridine-3,4-diol is Density Functional Theory (DFT). DFT methods are a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules. The selection of the functional and basis set is critical for obtaining reliable results.

A commonly employed and effective combination for molecules of this nature is the B3LYP functional with a 6-311++G(d,p) basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates both Hartree-Fock exchange and DFT exchange-correlation. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy and hydrogen atoms to accurately describe electron density far from the nucleus, and polarization functions (d,p) to account for the non-spherical nature of electron distribution in chemical bonds.

Computational Workflow

A typical quantum chemical study of this compound would follow a systematic workflow. The process begins with the initial molecular model, proceeds through geometry optimization and vibrational frequency calculations, and culminates in the analysis of various molecular properties.

Detailed Experimental and Computational Protocols

3.1. Molecular Structure and Optimization: The initial 3D structure of this compound can be built using standard molecular modeling software. This structure is then subjected to geometry optimization using the chosen DFT method (e.g., B3LYP/6-311++G(d,p)). This process systematically alters the molecular geometry to find the lowest energy conformation, representing the most stable structure of the molecule.

3.2. Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This analysis serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Prediction of Vibrational Spectra: The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. These frequencies also provide insights into the vibrational modes of the molecule.

3.3. Electronic Property Calculations: With the optimized geometry, a single-point energy calculation can be performed to determine various electronic properties. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of intermolecular interactions.

-

Mulliken Atomic Charges: These calculations provide the partial charge distribution on each atom, offering further insight into the molecule's polarity and reactive sites.

Data Presentation: Structured Tables for Comparative Analysis

Quantitative data from these calculations should be presented in a clear and organized manner to facilitate analysis and comparison with other molecules.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-N(amino) | Calculated Value | ||

| C3-O(hydroxyl) | Calculated Value | ||

| C4-O(hydroxyl) | Calculated Value | ||

| N(amino)-C2-C3 | Calculated Value | ||

| C2-C3-C4 | Calculated Value | ||

| O(hydroxyl)-C3-C4-O(hydroxyl) | Calculated Value | ||

| ... | ... | ... | ... |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| ν(N-H) stretch | Calculated Value | Calculated Value | Calculated Value | Amino group N-H stretch |

| ν(O-H) stretch | Calculated Value | Calculated Value | Calculated Value | Hydroxyl group O-H stretch |

| δ(C-H) bend | Calculated Value | Calculated Value | Calculated Value | Aromatic C-H in-plane bend |

| ... | ... | ... | ... | ... |

Table 3: Key Electronic and Thermodynamic Properties

| Property | Value | Unit |

| Total Energy | Calculated Value | Hartrees |

| Dipole Moment | Calculated Value | Debye |

| HOMO Energy | Calculated Value | eV |

| LUMO Energy | Calculated Value | eV |

| HOMO-LUMO Gap | Calculated Value | eV |

| Zero-Point Vibrational Energy | Calculated Value | kcal/mol |

| Enthalpy | Calculated Value | kcal/mol |

| Gibbs Free Energy | Calculated Value | kcal/mol |

Visualization of Logical Relationships

Visual diagrams are essential for conveying complex relationships and workflows. The following diagram illustrates the logical flow for assessing the drug-likeness of a candidate molecule based on its calculated properties.

By following the comprehensive approach outlined in this guide, researchers can undertake a thorough and insightful quantum chemical study of this compound. The resulting data on its structural, vibrational, and electronic properties will provide a solid foundation for understanding its chemical behavior and potential as a scaffold in drug discovery and development.

In Silico Modeling of 2-Aminopyridine-3,4-diol Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the methodologies for the in silico modeling of 2-Aminopyridine-3,4-diol, a small molecule with potential for biological activity. Due to the limited publicly available data on this specific compound, this document outlines a robust framework for its computational analysis based on established protocols for the broader class of 2-aminopyridine derivatives. The guide details procedures for molecular docking and molecular dynamics simulations, providing hypothetical yet plausible biological targets. Furthermore, it presents quantitative data from related compounds to serve as a benchmark for future studies and includes detailed experimental protocols and visualizations to facilitate research and development efforts.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the aminopyridine class of molecules. The 2-aminopyridine scaffold is a well-recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1]. The diol substitution at the 3 and 4 positions of the pyridine ring introduces unique electronic and steric properties that may influence its interaction with biological macromolecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 856954-76-2 | [2] |

| Molecular Formula | C₅H₆N₂O₂ | [2] |

| Molecular Weight | 126.11 g/mol | [2] |

| SMILES | OC1=C(O)C=CN=C1N | [2] |

| Hydrogen Bond Donors | 3 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

While specific biological targets for this compound are not yet extensively documented in publicly available literature, the broader family of 2-aminopyridine derivatives has been shown to interact with a variety of protein targets, including kinases and bacterial enzymes. This guide will use Cyclin-Dependent Kinase 2 (CDK2), a common target for 2-aminopyrimidine and related heterocyclic inhibitors, as a representative target for outlining the in silico modeling workflow.

In Silico Modeling Workflow

The in silico analysis of this compound can be approached through a multi-step computational workflow designed to predict its binding affinity and dynamic behavior with a selected protein target.

References

Potential Therapeutic Targets of 2-Aminopyridine-3,4-diol: A Technical Guide for Researchers

Abstract: 2-Aminopyridine-3,4-diol is a small molecule with a scaffold common to a variety of biologically active compounds. While direct experimental data on its specific therapeutic targets are not available in the public domain, its structural features suggest potential interactions with several important classes of proteins. This document provides a comprehensive guide for researchers and drug development professionals on the potential therapeutic targets of this compound. It outlines a systematic approach to target identification and validation, including detailed experimental protocols and data presentation formats. Furthermore, it explores potential signaling pathways that could be modulated by this compound based on the known activities of structurally related molecules.

Introduction to this compound and its Therapeutic Potential

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs and clinical candidates.[1][2][3] Derivatives of 2-aminopyridine have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neurological effects.[1][3][4] The therapeutic potential of these compounds stems from their ability to interact with a diverse range of biological targets.

This compound, with its specific hydroxylation pattern, presents a unique chemical entity. While this specific molecule is not extensively characterized in the scientific literature, its structural relationship to other bioactive aminopyridines provides a strong rationale for investigating its therapeutic potential. This guide offers a roadmap for researchers to systematically identify and validate the molecular targets of this compound.

Potential Target Classes Based on Scaffold Analysis

Based on the known biological activities of other 2-aminopyridine derivatives, several protein classes emerge as high-probability targets for this compound:

-

Protein Kinases: The 2-aminopyridine scaffold is a common feature in many kinase inhibitors.[5] For example, derivatives have been developed as inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) and Cyclin-Dependent Kinase 9 (CDK9).[5][6]

-

Histone Deacetylases (HDACs): Some 2-aminopyridine derivatives have been identified as dual inhibitors of both CDKs and HDACs, suggesting a potential for epigenetic modulation.[6]

-

Voltage-Gated Potassium Channels (Kv channels): Aminopyridines, such as 4-aminopyridine (dalfampridine) and 3,4-diaminopyridine, are known blockers of voltage-gated potassium channels and are used to treat neurological conditions like multiple sclerosis and Lambert-Eaton myasthenic syndrome.[7][8]

-

Other Enzymes and Receptors: The versatility of the 2-aminopyridine scaffold suggests that other enzyme families and receptors could also be potential targets.[1]

A Roadmap for Target Identification and Validation

Identifying the specific molecular target of a novel compound is a critical step in drug discovery.[9][10] A multi-pronged approach combining computational, biochemical, and cell-based methods is often the most effective strategy.[9]

Caption: A generalized workflow for small molecule target identification and validation.

Data Presentation: Summarizing Quantitative Data

Clear and structured presentation of quantitative data is essential for comparing the potency and selectivity of a compound against different potential targets.

Table 1: Hypothetical Binding Affinities and Functional Inhibition of this compound for Potential Kinase Targets

| Target Kinase | Binding Affinity (Kd, nM) | Functional Inhibition (IC50, nM) | Assay Method |

| MAP4K4 | Data | Data | Kinobeads Competition Binding |

| CDK9 | Data | Data | In Vitro Kinase Assay |

| PIM1 | Data | Data | Kinobeads Competition Binding |

| SRC | Data | Data | In Vitro Kinase Assay |

Table 2: Hypothetical Inhibition of Voltage-Gated Potassium Channels by this compound

| Channel Subtype | Inhibition (IC50, µM) | Assay Method |

| Kv1.1 | Data | Electrophysiology (Patch Clamp) |

| Kv1.3 | Data | Electrophysiology (Patch Clamp) |

| Kv1.5 | Data | Electrophysiology (Patch Clamp) |

| Kv3.4 | Data | Electrophysiology (Patch Clamp) |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments in the target identification workflow.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This method is used to isolate proteins from a cell lysate that bind to an immobilized version of the small molecule.[11][12]

Objective: To identify proteins that directly bind to this compound.

Methodology:

-

Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., agarose beads). A control bead set with no immobilized compound should also be prepared.

-

Cell Lysis: Culture relevant human cells (e.g., a cancer cell line or neuronal cells) and prepare a native cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Affinity Purification:

-

Incubate the cell lysate with the this compound-conjugated beads and the control beads in parallel at 4°C for 2-4 hours.

-

Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

-

Elute the bound proteins from the beads using a competitive eluent (e.g., a high concentration of free this compound) or by changing the buffer conditions (e.g., pH or salt concentration).

-

-

Protein Identification by Mass Spectrometry:

-

The eluted proteins are separated by SDS-PAGE, and the gel is stained.

-

Protein bands that are present in the compound pulldown but absent or significantly reduced in the control are excised.

-

The proteins are subjected to in-gel trypsin digestion.

-

The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometry data is used to identify the proteins by searching against a protein database.[13][14]

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular environment.[15][16][17] The principle is that a protein's thermal stability is altered upon ligand binding.[17]

Objective: To validate the interaction between this compound and a putative target protein in intact cells.

Methodology:

-

Cell Treatment: Treat intact cells with either a vehicle control (e.g., DMSO) or varying concentrations of this compound for a defined period (e.g., 1 hour) at 37°C.

-

Heat Shock: Aliquot the cell suspensions and heat them to a range of temperatures for a short duration (e.g., 3 minutes). The temperature range should span the melting temperature of the target protein.

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

-

Quantify the amount of the soluble target protein remaining in the supernatant at each temperature using a specific antibody-based method like Western blotting or ELISA.

-

-

Data Analysis: Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Kinobeads Competition Binding Assay

This is a chemoproteomic approach to profile the interaction of a compound with a large number of kinases simultaneously.[18][19][20][21]

Objective: To determine the kinase selectivity profile of this compound.

Methodology:

-

Lysate Preparation: Prepare a native cell lysate from a cell line known to express a broad range of kinases.

-

Competitive Binding:

-

Aliquot the lysate and incubate with increasing concentrations of this compound for a set time.

-

Add "kinobeads" – a mixture of broad-spectrum kinase inhibitors immobilized on beads – to each aliquot. These beads will bind to kinases whose ATP-binding site is not occupied by the test compound.

-

-

Enrichment and Digestion:

-

Wash the beads to remove unbound proteins.

-

The captured kinases are then digested into peptides.

-

-

LC-MS/MS Analysis:

-

The peptide mixtures are analyzed by quantitative mass spectrometry.

-

-

Data Analysis: The abundance of each identified kinase is measured at each concentration of this compound. A dose-dependent decrease in the amount of a kinase binding to the beads indicates that the compound is binding to that kinase. This data can be used to generate binding curves and determine IC50 values.[18]

In Vitro Enzyme Inhibition Assay

This is a fundamental biochemical assay to quantify the inhibitory potency of a compound against a purified enzyme.[22][23][24]

Objective: To determine the IC50 value of this compound for a specific purified enzyme (e.g., a kinase or HDAC).

Methodology:

-

Reagents: Obtain the purified recombinant target enzyme, its specific substrate, and any necessary cofactors.

-

Assay Setup:

-

In a microplate, set up reactions containing the enzyme, buffer, and a range of concentrations of this compound.

-

Initiate the reaction by adding the substrate (and co-factors like ATP for kinases).

-

-

Detection:

-

Incubate for a specific time at an optimal temperature.

-

Measure the formation of the product or the depletion of the substrate using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).

-

-

Data Analysis:

-

Plot the enzyme activity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[22]

-

Potential Signaling Pathways for Modulation

Based on the potential target classes, this compound could modulate several key signaling pathways.

Neuronal Excitability Pathway

If this compound acts as a potassium channel blocker, it would directly impact neuronal excitability.

Caption: Modulation of neuronal excitability by potassium channel blockade.

Cancer Proliferation Pathway (Hypothetical)

If this compound inhibits a key signaling kinase like MAP4K4, it could interfere with cancer cell proliferation pathways.

Caption: Hypothetical inhibition of a MAP4K4-mediated cancer proliferation pathway.

Conclusion

While this compound remains a molecule with uncharacterized biological activity, its chemical structure, based on the versatile 2-aminopyridine scaffold, suggests significant therapeutic potential. The target classes and experimental workflows outlined in this guide provide a robust framework for initiating a comprehensive investigation into its mechanism of action. By systematically applying these methodologies, researchers can elucidate the therapeutic targets of this compound and pave the way for its potential development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 5. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aminopyridines for the treatment of neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 9. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 10. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Affinity purification mass spectrometry [bio-protocol.org]

- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 16. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]

- 17. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

- 22. youtube.com [youtube.com]

- 23. Kinetic analysis suggests that malathion at low environmental exposures is not toxic to humans | PLOS One [journals.plos.org]

- 24. byjus.com [byjus.com]

Methodological & Application

Application Notes and Protocols for 2-Aminopyridine Derivatives in Fluorescence Microscopy

Disclaimer: While the specific compound 2-Aminopyridine-3,4-diol is not extensively documented in scientific literature as a fluorescent probe, this document provides a comprehensive overview of the closely related and well-studied class of 2-aminopyridine derivatives. The principles, protocols, and data presented here are based on the fluorescent properties of various 2-aminopyridine analogs and serve as a guide for their application in fluorescence microscopy.

Introduction to 2-Aminopyridine Derivatives as Fluorescent Probes

2-Aminopyridine and its derivatives are a class of heterocyclic organic compounds that have garnered significant interest in the field of bio-imaging and sensing due to their intrinsic fluorescent properties.[1][2] These small fluorescent molecules offer several advantages as probes for biological applications, including high photostability, significant molar absorption coefficients, and respectable quantum yields.[1][3] Their chemical structure can be readily modified, allowing for the synthesis of a diverse library of probes with tailored spectroscopic properties and functionalities for specific biological targets.[4][5]

The fluorescence of 2-aminopyridine derivatives is often sensitive to the local environment, such as solvent polarity, making them valuable tools for studying cellular microenvironments.[1] Furthermore, they have been successfully utilized for the covalent and non-covalent labeling of various biomolecules, including proteins and DNA, and as chemosensors for the detection of metal ions.[1][6]

Quantitative Data of Representative 2-Aminopyridine Derivatives

The following tables summarize the key photophysical properties of several 2-aminopyridine derivatives, providing a basis for selecting appropriate probes and imaging conditions.

Table 1: Photophysical Properties of Selected 2-Aminopyridine Derivatives

| Compound | Solvent/Medium | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Quantum Yield (Φ) | Reference(s) |

| 2-Aminopyridine | 1M H₂SO₄ | 310 | Not Specified | 0.643 | [7][8] |

| Unsubstituted pyridin-2-amine | Not Specified | Not Specified | Not Specified | 0.6 | [3] |

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | Ethanol | 390 | 480 | 0.34 | [3] |

| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | Ethanol | 390 | 480 | 0.44 | [3] |

| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | Ethanol | 390 | 480 | 0.31 | [3] |

| 2-Amino-6-methyl-4-phenyl-nicotinonitrile | Not Specified | ~335 | Not Specified | Not Specified | [6] |

Table 2: Solvent Effects on Fluorescence Spectra of 2-Amino-3-cyanopyridine Derivatives

| Solvent | Wavelength Shift (nm) |

| Dimethyl sulfoxide (DMSO) | High |

| Ethanol (EtOH) | Moderate |

| Acetonitrile (CH₃CN) | Moderate |

| Chloroform (CHCl₃) | Low |

| N,N-dimethylformamide (DMF) | High |

| Ethyl acetate (AcOEt) | Low |

| Water (H₂O) | Moderate |

| Data adapted from a study on 2-amino-3-cyanopyridine derivatives, indicating a shift to higher wavelengths with increasing solvent polarity.[1] |

Experimental Protocols

General Protocol for Staining Cells with a Fluorescent 2-Aminopyridine Derivative

This protocol provides a general workflow for labeling and imaging cells using a generic 2-aminopyridine-based fluorescent probe. Optimization of probe concentration, incubation time, and imaging parameters will be required for specific derivatives and cell types.

Figure 1: General workflow for cellular imaging with a 2-aminopyridine probe.

Materials:

-

2-Aminopyridine derivative fluorescent probe

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Cells of interest cultured on coverslips or imaging-grade plates

-

Paraformaldehyde (PFA) for fixation (optional)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Probe Preparation:

-

Prepare a stock solution of the 2-aminopyridine derivative (e.g., 1-10 mM) in high-quality, anhydrous DMSO.

-

Store the stock solution at -20°C, protected from light.

-

On the day of the experiment, dilute the stock solution to the desired working concentration (typically 1-10 µM) in pre-warmed cell culture medium or PBS. The optimal concentration should be determined empirically.

-

-

Cell Staining:

-

Grow cells to the desired confluency on coverslips or in an imaging dish.

-

Remove the culture medium and wash the cells once with warm PBS.

-

Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C. The optimal incubation time will vary depending on the probe and cell type.

-

Remove the probe solution and wash the cells two to three times with warm PBS to remove any unbound probe.

-

-

Fixation (Optional):

-

If fixation is required, after washing, add 4% PFA in PBS to the cells and incubate for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Imaging:

-

If using coverslips, mount them onto a microscope slide using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope equipped with a filter set that matches the excitation and emission spectra of the chosen 2-aminopyridine derivative (refer to Table 1 for guidance).

-

Acquire images using appropriate exposure times to minimize phototoxicity and photobleaching.

-

Protocol for Detecting Metal Ions using a 2-Aminopyridine-based Chemosensor

This protocol outlines the use of a 2-aminopyridine derivative as a fluorescent 'turn-off' sensor for the detection of metal ions such as Fe³⁺ or Hg²⁺.[6]

Figure 2: Workflow for metal ion detection using a 2-aminopyridine chemosensor.

Materials:

-

2-Aminopyridine-based fluorescent chemosensor (e.g., 2-Amino-6-methyl-4-phenyl-nicotinonitrile)[6]

-

Solutions of various metal salts (e.g., FeCl₃, HgCl₂, NaCl, KCl, CaCl₂, MgCl₂, etc.) of known concentrations.

-

Appropriate buffer solution (e.g., HEPES, Tris-HCl)

-

Spectrofluorometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the 2-aminopyridine chemosensor in a suitable solvent (e.g., acetonitrile or DMSO).

-

Prepare stock solutions of the metal salts in deionized water or the chosen buffer.

-

-

Fluorescence Titration:

-

In a cuvette, add the chemosensor solution diluted in the buffer to a final concentration in the low micromolar range.

-

Record the initial fluorescence emission spectrum of the sensor solution by exciting at its maximum absorption wavelength.

-

Sequentially add small aliquots of a specific metal ion stock solution to the cuvette.

-

After each addition, mix thoroughly and record the fluorescence emission spectrum.

-

Continue this process until the fluorescence intensity reaches a plateau.

-

-

Selectivity Assay:

-

Prepare a series of cuvettes, each containing the chemosensor solution.

-

To each cuvette, add a different metal ion solution to a final concentration that is in excess of the sensor concentration.

-

Incubate for a short period.

-

Measure the fluorescence intensity of each sample. A significant decrease in fluorescence in the presence of a particular metal ion indicates selectivity.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the binding affinity and limit of detection.

-

Compare the fluorescence quenching by different metal ions to assess the selectivity of the sensor.

-

Signaling Pathways and Logical Relationships

The utility of 2-aminopyridine derivatives extends to their use as scaffolds in the development of inhibitors for signaling pathways relevant to drug discovery. For example, they are key components in molecules designed to target cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are crucial regulators of the cell cycle and gene expression.

Figure 3: Inhibition of CDK and HDAC signaling by a 2-aminopyridine-based dual inhibitor.

This diagram illustrates how a dual inhibitor based on the 2-aminopyridine scaffold can simultaneously block the activity of CDKs, leading to cell cycle arrest, and HDACs, resulting in altered gene expression that can promote apoptosis in cancer cells. This highlights the potential of these compounds in drug development, which can be initially assessed through cellular imaging studies using fluorescently tagged versions of these inhibitors.

References

- 1. sciforum.net [sciforum.net]

- 2. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” [mdpi.com]

- 3. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Relative Quantum Yield of 2-Aminopyridine - Edinburgh Instruments [edinst.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Laboratory Synthesis of 2-Aminopyridine-3,4-diol

Introduction

2-Aminopyridine derivatives are significant structural motifs in medicinal chemistry and drug development, serving as key intermediates in the synthesis of various pharmaceuticals. 2-Aminopyridine-3,4-diol, in particular, is a functionalized pyridine with potential applications as a versatile building block for more complex molecules. Due to the absence of a well-established, publicly available synthesis protocol, this document outlines a proposed, chemically sound synthetic route based on established organic chemistry principles and analogous reactions reported in the literature. The following protocol is intended for researchers and scientists in drug development and organic synthesis.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process commencing with a commercially available, substituted pyridine. A plausible and robust strategy involves the protection of the hydroxyl groups of a pyridine-3,4-diol derivative, followed by the introduction of an amino group at the 2-position via a nucleophilic aromatic substitution, and concluding with deprotection. This method is designed to offer good control over regioselectivity and yield.

A logical workflow for this synthesis is depicted below.

Figure 1. Proposed workflow for the synthesis of this compound.

Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 3,4-Dibenzyloxypyridine (Protected Pyridine-3,4-diol)

This step involves the protection of the hydroxyl groups of pyridine-3,4-diol to prevent unwanted side reactions in subsequent steps. Benzyl groups are chosen as they are robust and can be removed under mild hydrogenolysis conditions.

Materials:

-

Pyridine-3,4-diol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of pyridine-3,4-diol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (2.2 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3,4-dibenzyloxypyridine.

Step 2: Synthesis of 2-Chloro-3,4-dibenzyloxypyridine

This step introduces a halogen at the 2-position, which will serve as a leaving group for the subsequent amination reaction.

Materials:

-

3,4-Dibenzyloxypyridine

-

N-Chlorosuccinimide (NCS)

-

Anhydrous Acetonitrile (MeCN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3,4-dibenzyloxypyridine (1.0 equivalent) in anhydrous acetonitrile.

-

Add N-Chlorosuccinimide (1.1 equivalents) to the solution in one portion.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous Na₂S₂O₃ solution and brine.

-